![molecular formula C19H22N2O4S B2416129 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-31-3](/img/structure/B2416129.png)
2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of various chemically related molecules. For instance, it has been involved in the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were further subjected to antimicrobial evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
The compound and its derivatives have been studied for various biological activities. For example, derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, compounds structurally related to 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been investigated for their potential in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, identifying PD 144795 as an anti-inflammatory agent (Boschelli et al., 1995).
Spectroscopy Studies
This compound has also been a subject in spectroscopy studies, where its absorption and fluorescence spectra have been recorded in different solvents. These studies help understand the photophysical properties of the compound and its derivatives (Patil et al., 2011).
Pharmacological Investigations
Derivatives of this compound have been explored for their pharmacological properties, including antidopaminergic properties, which are crucial for the development of potential antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Chemical Synthesis
The compound and its analogs have been used in the synthesis of various heterocyclic compounds like thienopyridines and thienopyrimidines, demonstrating its utility in the field of chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).
Antimicrobial Activity
Its derivatives have been tested for antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Wardakhan, Elmegeed, & Manhi, 2005).
Antiarrhythmic and Serotonin Antagonist Activities
Novel thiophene derivatives synthesized from compounds related to this compound have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Anticancer Activity
Further, its derivatives have been synthesized and evaluated for their anticancer activity against specific cancer cell lines, contributing to the field of cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is part of a broader class of thiophene derivatives, which have been the subject of various studies due to their potential pharmacological activities. Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-10-4-5-15-14(6-10)16(17(20)22)19(26-15)21-18(23)11-7-12(24-2)9-13(8-11)25-3/h7-10H,4-6H2,1-3H3,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRJMGDBBUXLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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